molecular formula C11H9NO3S B6367806 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% CAS No. 1261939-06-3

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%

Cat. No. B6367806
CAS RN: 1261939-06-3
M. Wt: 235.26 g/mol
InChI Key: FYTVRLFGRQXJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% (2-H4-5MTP-95) is a novel compound that has recently been developed for use in scientific research and laboratory experiments. 2-H4-5MTP-95 is a member of the pyridine family of heterocyclic compounds and is characterized by its five-membered heterocyclic ring structure with a nitrogen atom at the center. It has been found to have a wide range of applications in scientific research, and is particularly useful in biochemical and physiological studies. In

Mechanism of Action

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been found to have a variety of mechanisms of action. It has been found to interact with enzymes and proteins, and to inhibit the activity of enzymes and proteins. It has also been found to interact with cell signaling pathways and to modulate gene expression. Additionally, it has been found to interact with metabolic pathways and to modulate the activity of metabolic enzymes.
Biochemical and Physiological Effects
2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and proteins, to inhibit the activity of enzymes and proteins, to modulate cell signaling pathways, to modulate gene expression, and to modulate metabolic pathways. Additionally, it has been found to have an anti-inflammatory effect, an anti-oxidative effect, and an anti-tumor effect.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, it is easily synthesized, making it cost-effective for use in research. However, it is important to note that 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has a limited solubility in water, making it difficult to use in aqueous solutions. Additionally, it is not particularly soluble in organic solvents, making it difficult to use in organic solvents.

Future Directions

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has a wide range of potential applications in scientific research and laboratory experiments. It could be used to develop new drugs and drug delivery systems, to study the regulation of gene expression, to study the activity of enzymes and proteins, and to study the activity of metabolic pathways. Additionally, it could be used to study the role of cell signaling pathways in disease, to study the role of inflammation in disease, and to study the role of oxidative stress in disease. Finally, it could be used to study the role of anti-cancer drugs and therapies, and to develop new anti-cancer drugs and therapies.

Synthesis Methods

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% can be synthesized using a variety of methods, including the reaction of 5-methoxycarbonylthiophene-3-carboxylic acid with 2-hydroxy-4-pyridinecarboxylic acid. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction is then quenched with water and the product is isolated via column chromatography.

Scientific Research Applications

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% has been found to be a useful tool in a variety of scientific research applications. It has been used in studies of enzymes and enzyme-catalyzed reactions, in the study of protein-protein interactions, and in the study of cell signaling pathways. It has also been used in the study of gene expression and its regulation, in the study of metabolic pathways, and in the development of new drugs and drug delivery systems.

properties

IUPAC Name

methyl 4-(2-oxo-1H-pyridin-4-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)9-4-8(6-16-9)7-2-3-12-10(13)5-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTVRLFGRQXJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682985
Record name Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine

CAS RN

1261939-06-3
Record name Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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